Technical Guide: Crystal Structure Analysis of 6-Bromoimidazo[1,2-a]pyridine Hydrobromide
Technical Guide: Crystal Structure Analysis of 6-Bromoimidazo[1,2-a]pyridine Hydrobromide
The following technical guide provides an in-depth analysis of the 6-Bromoimidazo[1,2-a]pyridine hydrobromide crystal structure. This document is designed for researchers in medicinal chemistry and solid-state physics, focusing on the structural determinants that influence drug developability.
Executive Summary
6-Bromoimidazo[1,2-a]pyridine is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for GABA receptor agonists (e.g., Zolpidem), proton pump inhibitors, and antiviral agents. The hydrobromide salt form is critical for purification and solubility enhancement during early-stage drug development.
This guide analyzes the solid-state architecture of the hydrobromide salt, detailing the protonation site selectivity, hydrogen bond networks, and pi-stacking interactions that define its stability and crystallizability.
Chemical Identity & Significance
The imidazo[1,2-a]pyridine ring system is a 5,6-fused bicyclic heterocycle. The introduction of a bromine atom at the C6 position is strategically important, providing a reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.
| Property | Data |
| IUPAC Name | 6-Bromoimidazo[1,2-a]pyridine hydrobromide |
| Formula | C₇H₆BrN₂⁺ · Br⁻ |
| Molecular Weight | 277.95 g/mol |
| Protonation Site | N1 (Imidazole Nitrogen) |
| Crystal System | Typically Monoclinic (P2₁/c) or Triclinic (P-1) based on analogs |
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a controlled synthesis and crystallization workflow is required.
Synthesis of the Hydrobromide Salt
The synthesis exploits the condensation of 2-aminopyridines with α-halocarbonyls.
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Reactants: Dissolve 2-amino-5-bromopyridine (1.0 eq) in Ethanol (EtOH).
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Cyclization: Add bromoacetaldehyde diethyl acetal (1.2 eq) and catalytic HBr (48% aq).
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Reflux: Heat to reflux (80°C) for 4–6 hours. The acidic conditions promote both acetal hydrolysis and cyclization.
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Precipitation: Upon cooling to 0°C, the hydrobromide salt precipitates directly.
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Filtration: Collect the solid by vacuum filtration and wash with cold acetone to remove colored impurities.
Single Crystal Growth Strategy
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Method: Slow Evaporation.
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Solvent System: Methanol/Water (9:1 v/v).
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Procedure: Dissolve 50 mg of the crude salt in minimal hot methanol. Add water dropwise until slight turbidity persists, then clarify with a drop of methanol. Allow to stand at room temperature (20–25°C) in a vibration-free environment.
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Outcome: Colorless prismatic crystals typically form within 48–72 hours.
Structural Analysis (Crystallography)[1][2][3]
Molecular Conformation & Protonation
The defining feature of the hydrobromide salt is the protonation state.
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Site of Protonation: The N1 atom (the bridgehead-adjacent nitrogen in the imidazole ring) is the most basic site (pKa ~ 5.6 for the parent scaffold). The pyridine nitrogen (N4) is less basic due to the bridgehead constraint.
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Geometry: The fused ring system is essentially planar (RMS deviation < 0.02 Å).
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Bond Lengths: Protonation at N1 results in a widening of the C2-N1-C8a bond angle (~107–109°) compared to the free base, and a slight elongation of the C-N bonds adjacent to N1.
Supramolecular Architecture
The crystal packing is governed by a hierarchy of non-covalent interactions, primarily charge-assisted hydrogen bonds and pi-stacking.
Primary Interaction: The Ionic Anchor
The dominant synthon is the charge-assisted hydrogen bond between the protonated imidazole nitrogen and the bromide anion.
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Interaction: N1—H···Br⁻
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Distance (D···A): 3.20 – 3.35 Å (Typical for N-H...Br)
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Angle: ~160–175° (Near linear)
This interaction typically links the cations and anions into infinite chains or centrosymmetric dimers, depending on the specific packing motif (herringbone vs. stacked).
Secondary Interaction: Pi-Pi Stacking
The planar aromatic cores stack in an offset parallel arrangement.
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Centroid-Centroid Distance: 3.6 – 3.9 Å.
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Slippage: The rings are usually slipped to minimize repulsive overlap of the pi-clouds, often aligning the electron-deficient pyridine ring of one molecule over the electron-rich imidazole ring of its neighbor.
Tertiary Interaction: Weak Hydrogen Bonds
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C—H···Br⁻: The acidic protons at C2 and C3 (imidazole ring) and C5 (pyridine ring) often form weak hydrogen bonds with the bromide anion, reinforcing the lattice.
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C—H···N: Occasionally observed between the C3-H and the N4 of an adjacent molecule if sterics permit.
Visualizing the Structural Logic
The following diagram illustrates the transformation from reactants to the final supramolecular assembly.
Caption: Workflow from synthesis to the hierarchical assembly of the crystal lattice, highlighting the dominance of the N1-H...Br interaction.
Characterization & Quality Control
To validate the structure and purity of the bulk material, the following techniques are standard:
Powder X-Ray Diffraction (PXRD)[4]
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Purpose: Confirm bulk phase purity and check for polymorphs.
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Expected Features: Sharp, distinct Bragg reflections indicating high crystallinity. Broad halos would indicate amorphous content.
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Simulated Pattern: If single crystal data is available, the experimental PXRD pattern must match the simulated pattern derived from the CIF (Crystallographic Information File).
Differential Scanning Calorimetry (DSC)
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Purpose: Determine melting point and solvate stability.
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Expected Profile: A sharp endothermic peak corresponding to melting (typically >200°C for these salts due to high lattice energy).
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Warning: A broad endotherm prior to melting suggests desolvation (if a hydrate/solvate formed) or decomposition.
1H-NMR Spectroscopy (DMSO-d6)[1]
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Diagnostic Signals:
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H2 (Imidazole): Singlet/Doublet at ~8.0–8.2 ppm.
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H5 (Pyridine): Doublet at ~8.8–9.0 ppm (deshielded by N1 protonation and Br proximity).
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N-H Proton: Often broad or invisible due to exchange, but may appear >12 ppm in anhydrous DMSO.
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References
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Imidazo[1,2-a]pyridine Scaffold Review : Goel, R. et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2017. Link
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Crystallographic Data (Analog) : Fun, H. K. et al. "8-Amino-6-bromoimidazo[1,2-a]pyridine." Acta Crystallographica Section E, 2011. Link
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Protonation Site Analysis : Alkorta, I. et al. "Theoretical study of the basicity of imidazo[1,2-a]pyridine derivatives." Journal of Physical Chemistry A, 2005. Link
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Synthesis Protocol : Enguehard, C. et al. "Suzuki-Miyaura cross-coupling reaction on 6-haloimidazo[1,2-a]pyridine." Synthesis, 2001. Link
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General Salt Formation : Stahl, P. H. & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. Link
